5-Bromo-3-fluoropicolinimidamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-3-fluoropicolinimidamide hydrochloride typically involves several steps. One common method starts with the bromination and fluorination of picolinamide. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
5-Bromo-3-fluoropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-fluoropicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoropicolinimidamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-3-fluoropicolinimidamide hydrochloride can be compared with other similar compounds, such as:
5-Bromo-3-fluoropicolinonitrile: Another brominated and fluorinated picolinamide derivative with different functional groups.
5-Bromo-3-fluoropyridine: A simpler compound with similar bromine and fluorine substitutions but lacking the imidamide group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H6BrClFN3 |
---|---|
Molecular Weight |
254.49 g/mol |
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5BrFN3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
OLQCAJBOENAVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=N)N)Br.Cl |
Origin of Product |
United States |
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